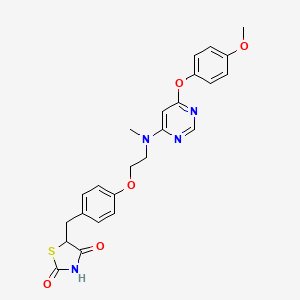
5,10-Dideazatetrahydrofolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dideazatetrahydrofolic acid is a synthetic antifolate compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory effects on enzymes involved in the de novo synthesis of purines, which are essential for DNA and RNA synthesis. This compound has shown promise in the treatment of various cancers due to its ability to disrupt cellular proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,10-dideazatetrahydrofolic acid typically involves the use of 4-vinylbenzoic acid and bromomalondialdehyde as precursors. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the final product. The overall yield of this synthesis is approximately 48% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
5,10-Dideazatetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may be more active in certain biological contexts.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH to ensure specificity and yield.
Major Products
Scientific Research Applications
5,10-Dideazatetrahydrofolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study the mechanisms of enzyme inhibition and the role of folate metabolism in cellular processes.
Biology: The compound is employed in research on cell cycle regulation and apoptosis, particularly in cancer cells.
Medicine: Due to its potent antitumor activity, this compound is being investigated as a potential chemotherapeutic agent.
Industry: The compound is used in the development of new antifolate drugs and as a reference standard in quality control processes.
Mechanism of Action
The primary mechanism of action of 5,10-dideazatetrahydrofolic acid involves the inhibition of glycinamide ribonucleotide transformylase, an enzyme critical for the de novo synthesis of purines . By blocking this enzyme, the compound disrupts the production of DNA and RNA, leading to cell cycle arrest and apoptosis in rapidly dividing cells. The compound is also converted to polyglutamates within cells, which enhances its inhibitory effects and helps retain it within the target cells .
Comparison with Similar Compounds
Similar Compounds
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase.
Pemetrexed: Another antifolate that targets multiple enzymes in the folate pathway.
Lometrexol: Similar to 5,10-dideazatetrahydrofolic acid, it inhibits glycinamide ribonucleotide transformylase.
Uniqueness
This compound is unique in its specific inhibition of glycinamide ribonucleotide transformylase, which sets it apart from other antifolates that target different enzymes in the folate pathway. This specificity makes it a valuable tool in research and a promising candidate for cancer therapy, particularly in cases where resistance to other antifolates is observed .
Properties
CAS No. |
95693-76-8 |
|---|---|
Molecular Formula |
C21H25N5O6 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12?,15-/m0/s1 |
InChI Key |
ZUQBAQVRAURMCL-CVRLYYSRSA-N |
SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Isomeric SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lometrexol; DDATHF; DATHF; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)




